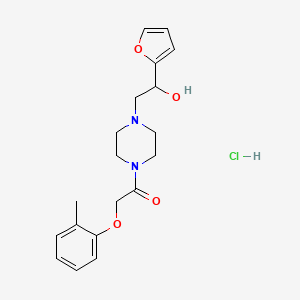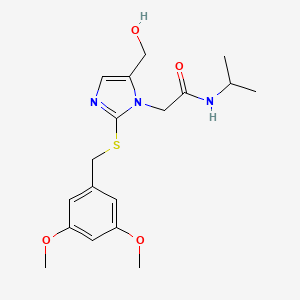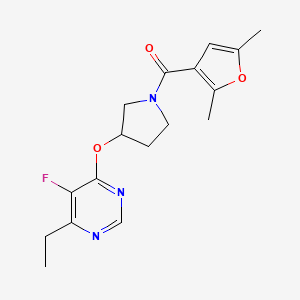
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be composed of a 2,5-dimethylfuran moiety, a pyrimidine ring, and a pyrrolidine ring. 2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides of DNA and RNA. Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .
Applications De Recherche Scientifique
Synthesis and Preclinical Profiling
A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to synthesize P2X7 antagonists, which include compounds structurally related to (2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone. These compounds showed promising receptor occupancy and tolerability in preclinical species, and one of them advanced to phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).
Crystal Structure and DFT Study
Huang et al. (2021) investigated similar compounds through a three-step substitution reaction. They confirmed the structures using various spectroscopic methods and X-ray diffraction, also employing density functional theory (DFT) for molecular structure calculations. These studies provide insights into the physicochemical properties of such compounds (Huang et al., 2021).
Anticonvulsant Agents Design
Malik and Khan (2014) synthesized a series of compounds structurally similar to the chemical , evaluating their anticonvulsant activities. They discovered potent compounds with significant protective indices, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Broad-Spectrum Antifungal Agent Development
In the context of antifungal therapies, Butters et al. (2001) explored the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, which shares a structural similarity with the compound . This research contributes to the understanding of stereochemistry in complex organic syntheses (Butters et al., 2001).
Mécanisme D'action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyrimidine rings are often involved in interactions with nucleic acids and proteins, given the presence of nitrogen and the planar structure of the ring .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is a protein, the compound might bind to the active site of the protein and modulate its activity .
Biochemical Pathways
The affected pathways would depend on the specific target and the mode of action of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. The presence of a pyrrolidine ring might influence the compound’s solubility and stability .
Result of Action
The molecular and cellular effects would depend on the specific target and the mode of action of the compound. For instance, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUCTMNICNGHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)


![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
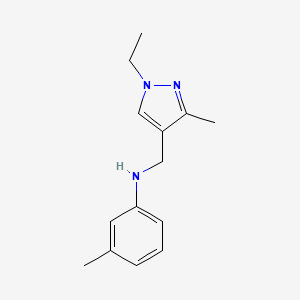
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

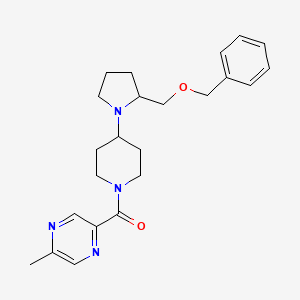
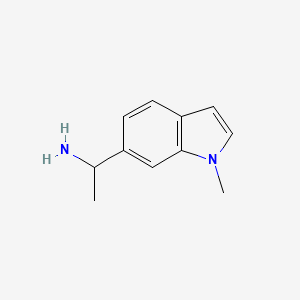
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
